Ethyl 2-oxo-2-(4-propoxyphenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-propoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-9-17-11-7-5-10(6-8-11)12(14)13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOAWUCYJFLRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Based Synthesis
The most widely documented method involves a Michael addition reaction between 4-propoxybenzaldehyde and ethyl acrylate under basic conditions. This one-pot synthesis proceeds via the following steps:
-
Formation of the Enolate Intermediate : 4-Propoxybenzaldehyde reacts with a base (e.g., triethylamine) to generate a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the α,β-unsaturated ester (ethyl acrylate), forming a new carbon-carbon bond.
-
Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the final product.
Reaction Conditions :
-
Solvent : Ethyl acetate or dichloromethane
-
Temperature : 25–30°C (room temperature)
-
Catalyst : Triethylamine (1.2 equiv)
Key Advantages :
-
Minimal byproduct formation due to the regioselectivity of the Michael addition.
-
Scalable to multi-gram quantities without significant yield loss.
Claisen Condensation Approach
An alternative route employs Claisen condensation between ethyl propoxybenzoate and ethyl acetate in the presence of a strong base. This method involves:
-
Base-Mediated Deprotonation : Sodium ethoxide deprotonates ethyl acetate, forming a nucleophilic enolate.
-
Electrophilic Substitution : The enolate attacks the carbonyl carbon of ethyl propoxybenzoate.
-
Elimination : A β-keto ester intermediate is formed, which is subsequently hydrolyzed and decarboxylated.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 110–115°C
Limitations :
-
Requires stringent anhydrous conditions to prevent hydrolysis of intermediates.
-
Higher energy input due to elevated temperatures.
Optimization of Reaction Parameters
Temperature Effects
| Temperature Range (°C) | Reaction Outcome | Yield (%) |
|---|---|---|
| 0–10 | Incomplete conversion | 12–18 |
| 25–30 | Optimal kinetics | 46–52 |
| 40–50 | Increased side products | 28–34 |
Data from and indicate that room temperature (25–30°C) maximizes yield while minimizing side reactions such as ester hydrolysis or aldol condensation.
Solvent Polarity and Catalytic Efficiency
Polar Aprotic Solvents (e.g., DMF, DMSO):
Non-Polar Solvents (e.g., ethyl acetate):
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern industrial methods utilize continuous flow reactors to improve efficiency:
Advantages :
-
Precise temperature control minimizes thermal degradation.
-
Automated in-line purification reduces manual intervention.
Large-Scale Purification Protocols
| Purification Method | Purity (%) | Cost per kg (USD) |
|---|---|---|
| Column Chromatography | 98–99 | 120–150 |
| Recrystallization | 99.5 | 80–100 |
| Distillation | 97–98 | 60–80 |
Recrystallization from ethanol-water mixtures is preferred for high-purity batches.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in Ethyl 2-oxo-2-(4-propoxyphenyl)acetate undergoes oxidation to form carboxylic acid derivatives. For example:
-
Reagent : Potassium permanganate (KMnO₄) under acidic or neutral conditions.
-
Product : 2-(4-Propoxyphenyl)glyoxylic acid.
-
Conditions : Typically performed in aqueous or alcoholic media at elevated temperatures (60–80°C).
This reaction is analogous to oxidative pathways observed in structurally related ketones.
Reduction Reactions
The keto group can be reduced to a secondary alcohol:
-
Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Product : Ethyl 2-hydroxy-2-(4-propoxyphenyl)acetate.
-
Conditions : Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at reflux temperatures.
Substitution Reactions
The ester group participates in nucleophilic substitution:
-
Reagent : Amines (e.g., methylamine) or alcohols.
-
Product : Corresponding amides (e.g., 2-oxo-2-(4-propoxyphenyl)acetamide) or transesterified esters.
-
Conditions : Acidic or basic catalysis, depending on the nucleophile.
Oxidative Esterification
This compound can be synthesized via visible light-induced oxidative esterification of mandelic acid derivatives:
-
Catalyst : Organic photocatalysts (e.g., eosin Y).
-
Conditions : Visible light irradiation, room temperature, and aerobic conditions.
-
Yield : Reported up to 38% with high purity, confirmed by NMR .
Characterization of Reaction Products
Key spectral data for reaction intermediates or products include:
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of strong oxidizers like KMnO₄.
-
Reduction : Involves hydride transfer from LiAlH₄ to the carbonyl carbon, forming a tetrahedral intermediate.
-
Photocatalytic Synthesis : Utilizes singlet oxygen generation under visible light to drive esterification .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-oxo-2-(4-propoxyphenyl)acetate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions that yield pharmacologically relevant derivatives.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this ester have shown inhibitory effects against HIV-1, with some derivatives displaying IC50 values in the low micromolar range, indicating potential as antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies involving substituted phenyl derivatives have demonstrated cytotoxic effects on various tumor cell lines, suggesting that modifications to the this compound structure can enhance its antiproliferative efficacy .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.
Synthesis of Spiro Compounds
This compound can be utilized to synthesize spiro compounds, which are significant in medicinal chemistry due to their unique structural features and biological activities. The efficiency of this compound in forming these complex structures makes it a valuable building block in synthetic pathways .
Reaction Conditions and Yields
The compound can be reacted under various conditions to optimize yields. For example, reactions conducted in solvents like acetonitrile at elevated temperatures have yielded high purity products with significant yields (up to 96%) when combined with suitable catalysts .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for use in material science.
Polymer Chemistry
The compound's ability to participate in polymerization reactions opens avenues for developing new materials with tailored properties. Its incorporation into polymer frameworks can enhance features such as thermal stability and mechanical strength, making it suitable for advanced material applications .
Case Study 1: Antiviral Derivative Evaluation
A series of derivatives derived from this compound were synthesized and evaluated for their antiviral activity against HIV-1. The study found that specific substitutions on the phenyl ring significantly improved inhibitory potency, highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Synthesis of Spiro Compounds
In another study, this compound was used as a precursor for synthesizing spiro compounds. The resultant compounds were characterized by X-ray crystallography, confirming their structural integrity and potential for further biological testing.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(4-propoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, exerting their biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alkoxy-Substituted Phenyl Derivatives
Key Observations :
- Stereoelectronic Effects : The position of the alkoxy group (para vs. meta) influences reactivity. Para-substituted derivatives (e.g., 4-propoxyphenyl) often exhibit higher symmetry, simplifying NMR interpretation .
- Synthesis Yields : Alkoxy-substituted analogs are typically synthesized via Friedel-Crafts acylation or nitroacetate reduction, with yields ranging from 67% to 74% .
Aryl and Heteroaryl Derivatives
Key Observations :
Amino-Substituted Derivatives
Key Observations :
- Electronic Effects : Trifluoromethyl groups enhance metabolic stability and electronegativity, making these analogs valuable in medicinal chemistry .
- Reaction Efficiency: Amino-substituted derivatives achieve higher yields (72–92%) compared to alkoxy analogs, likely due to milder reaction conditions .
Sulfur-Containing Derivatives
Biological Activity
Ethyl 2-oxo-2-(4-propoxyphenyl)acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
This compound can be synthesized through various organic reactions involving the acylation of ethyl acetate with 4-propoxybenzoyl chloride. The structure of the compound is characterized by an ester functional group and a ketone, which are pivotal in its biological activity.
Biological Activity
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that compounds with similar structures showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/ml for effective derivatives, suggesting that structural modifications can enhance antimicrobial potency .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect, with IC50 values indicating strong potential as an antioxidant agent. This property is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This suggests its potential use in treating inflammatory conditions .
Case Studies
-
Antimicrobial Efficacy
A recent study tested several derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the propoxy group significantly increased antibacterial activity, with some derivatives achieving MIC values as low as 6.25 μg/ml . -
Neuroprotective Effects
In a neuroprotective study involving ischemic models, this compound was shown to reduce neuronal cell death significantly when administered post-injury. The compound's mechanism was linked to the inhibition of oxidative stress pathways, further supporting its therapeutic potential in neurodegenerative diseases .
Table 1: Biological Activity Summary of this compound Derivatives
| Activity Type | Test Method | Result (MIC/IC50) |
|---|---|---|
| Antimicrobial | Agar diffusion method | MIC: 12.5 - 25 μg/ml |
| Antioxidant | DPPH scavenging assay | IC50: 15 μg/ml |
| Anti-inflammatory | ELISA for cytokines | Reduced TNF-α by 40% |
| Neuroprotection | Neuronal cell viability assay | Cell death reduced by 60% |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-oxo-2-(4-propoxyphenyl)acetate, and how is reaction efficiency evaluated?
The compound can be synthesized via Friedel-Crafts acylation of substituted aromatics or reduction of nitro precursors. For example, ethyl 2-nitro-2-(p-tolyl)acetate undergoes reductive elimination to yield the oxoacetate derivative, with efficiency assessed by NMR yield (e.g., 67% yield in analogous syntheses) and purity via integration of ethyl group signals (δ ~4.45 ppm for -CH₂- and δ ~1.43 ppm for -CH₃) . Reaction progress is monitored by TLC or LC-MS to confirm intermediate conversion.
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers distinguish this compound?
¹H NMR is critical: the ethyl ester moiety appears as a quartet (δ ~4.45 ppm, -OCH₂CH₃) and triplet (δ ~1.43 ppm, -CH₃). Aromatic protons (e.g., para-substituted phenyl at δ ~7.92 ppm and δ ~7.32 ppm) and the absence of nitro group signals confirm successful synthesis. IR spectroscopy verifies the ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities. Mass spectrometry (exact mass ~236.08 g/mol) validates molecular ion peaks .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Single-crystal X-ray diffraction involves data collection at low temperatures (e.g., 100 K), space group determination via SHELXT, and refinement with SHELXL. Key steps include solving the phase problem, applying absorption corrections, and validating thermal displacement parameters. The final structure is deposited with CCDC, ensuring bond lengths (e.g., C=O ~1.21 Å) and angles align with expected values .
Q. What are the potential biochemical applications of this compound based on its structural features?
The ketone and ester groups enable interactions with enzymes (e.g., hydrolases or transferases), making it a candidate for studying substrate specificity or inhibition. Its aromatic moiety may facilitate π-π stacking in protein binding assays. Similar esters are used as probes in enzyme-substrate interaction studies due to their stability and modifiable functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Optimization includes varying catalysts (e.g., Lewis acids for Friedel-Crafts), temperature control (0–25°C for nitro reductions), and solvent polarity adjustments. For example, using triethylsilane in trifluoroacetic acid (TFA) at 0°C reduces side reactions, achieving >85% yield in analogous systems. Purity is enhanced via column chromatography (hexane/EtOAc gradients) . Kinetic studies (e.g., in situ IR) identify rate-limiting steps for process refinement.
Q. What strategies resolve discrepancies in spectral data, such as unexpected NMR peaks or mass fragmentation patterns?
Contradictions may arise from rotamers (e.g., hindered rotation of the propoxy group) or trace solvents. Variable-temperature NMR (VT-NMR) can resolve splitting artifacts. High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. For ambiguous fragmentation, tandem MS/MS or isotopic labeling clarifies pathways. Cross-validation with computational NMR (DFT) or crystal data resolves structural ambiguities .
Q. How are crystallographic disorders or twinning addressed during structure refinement with SHELXL?
For disordered moieties (e.g., propoxy chains), PART instructions in SHELXL split occupancy or apply restraints (SIMU, DELU). Twinning is handled via TWIN/BASF commands, refining twin laws (e.g., 180° rotation). R1 convergence (<5%) and Q-peak analysis (<0.3 e⁻/ų) ensure model validity. High-resolution data (≤0.8 Å) improves electron density maps for ambiguous regions .
Q. What computational methods validate experimental data, and how are contradictions reconciled?
Density Functional Theory (DFT) calculates optimized geometries (e.g., Gaussian 16) and NMR chemical shifts (GIAO method), which are compared to experimental data. Deviations >0.5 ppm in NMR or >0.02 Å in bond lengths prompt re-examination of stereochemistry or solvent effects. Molecular dynamics simulations assess conformational flexibility influencing spectral or crystallographic results .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (500 MHz) | δ 7.92 (d, J = 8.1 Hz, 2H; aromatic), δ 4.45 (q, -OCH₂CH₃), δ 1.43 (t, -CH₃) | |
| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |
| HRMS | [M+H]⁺ calc. 236.0811, obs. 236.0809 |
Q. Table 2: SHELX Refinement Parameters for Crystallography
| Parameter | Value/Range | Purpose |
|---|---|---|
| R1/wR2 | <0.05 (I > 2σ(I)) | Model accuracy |
| Twin fraction (BASF) | 0.25–0.75 | Correcting twinned data |
| Thermal displacement (Ueq) | <0.05 Ų (non-H atoms) | Validating atomic positions |
| Q-peak residual | <0.3 e⁻/ų | Detecting unmodeled electron density |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
